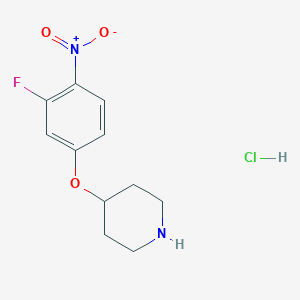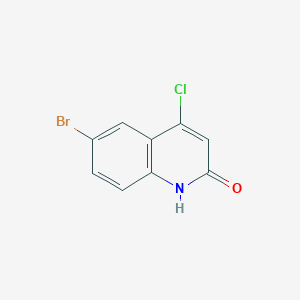
6-Bromo-4-chloroquinolin-2(1H)-one
Overview
Description
6-Bromo-4-chloroquinolin-2(1H)-one is a chemical compound with the empirical formula C10H5BrClNO . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloroquinolin-2(1H)-one consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted at the 6th position with a bromine atom and at the 4th position with a chlorine atom .Physical And Chemical Properties Analysis
6-Bromo-4-chloroquinolin-2(1H)-one is a solid compound . It has a molecular weight of 270.51 . It is soluble in toluene .Scientific Research Applications
Synthesis and Chemical Properties :
- 6-Bromo-4-chloroquinolin-2(1H)-one is utilized in various synthetic pathways, including the Knorr synthesis, which involves a condensation between β-keto esters and bromoaniline, followed by cyclization (Wlodarczyk et al., 2011). This process highlights the compound's role in forming complex quinoline structures.
- Another study focused on the synthesis of 3-benzyl-6-bromo-2-chloroquinoline, emphasizing its importance as an intermediate in the formation of aryl quinoline compounds. The study also involved a crystal structure and DFT (Density Functional Theory) analysis of the synthesized compounds (Zhou et al., 2022).
Material Science Applications :
- Research has explored the use of 6-Bromo-4-chloroquinolin-2(1H)-one derivatives in material science. For instance, a study involving the crystal structure and molecular interactions analysis of new 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one revealed insights into its crystal packing and intermolecular interactions, which are significant for material science applications (Ouerghi et al., 2021).
Antimicrobial and Antifungal Research :
- Some studies have focused on the antimicrobial and antifungal properties of quinoline derivatives. For example, research on quinoline-pyrazoline-based coumarinyl thiazole derivatives, which include 6-Bromo-4-chloroquinolin-2(1H)-one structures, highlighted their potential as antimicrobial agents (Ansari & Khan, 2017).
- Another study reported on the fungitoxicity of 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols, demonstrating their effectiveness against various fungi, highlighting the potential use of 6-Bromo-4-chloroquinolin-2(1H)-one derivatives in fungicides (Gershon et al., 1996).
Safety and Hazards
properties
IUPAC Name |
6-bromo-4-chloro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)7(11)4-9(13)12-8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOPBKUUYPMEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




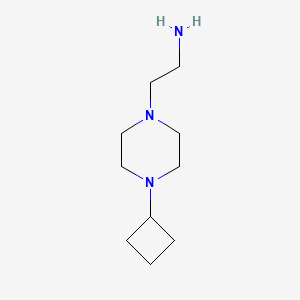

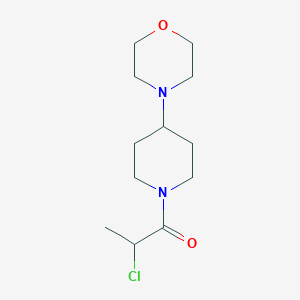
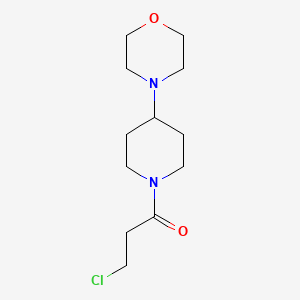

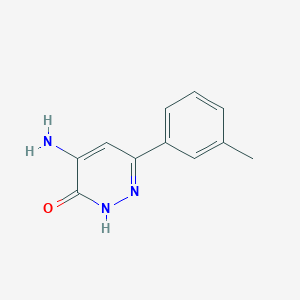
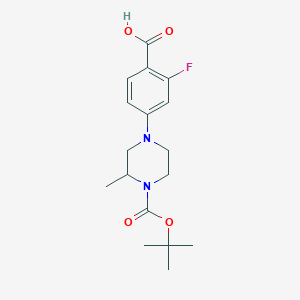
![4-({2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}amino)benzonitrile](/img/structure/B1477803.png)
